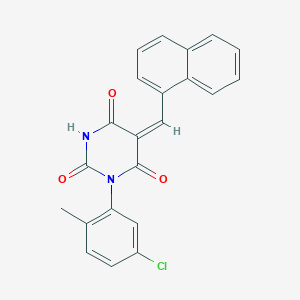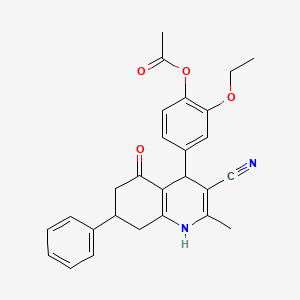![molecular formula C14H20N2O2 B4933178 N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which are commonly used to treat arthritis, acute pain, and other conditions.
Mécanisme D'action
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of nitric oxide (NO), which is involved in the inflammatory response. Additionally, this compound has been shown to have a positive effect on bone mineral density, which may be beneficial for patients with osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it has a lower risk of causing gastrointestinal side effects compared to non-selective COX inhibitors. It is also highly effective in reducing pain and inflammation, which makes it a useful tool for studying these conditions in animal models.
However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, it has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide. One area of research is the development of more selective COX-2 inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential long-term effects on the body.
Méthodes De Synthèse
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide can be synthesized by the condensation reaction of 2-ethylphenylamine and 2-methyl-2-oxo-1-propylamine. The reaction takes place in the presence of a suitable acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with various conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
N-[2-(2-ethylanilino)-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11-7-5-6-8-12(11)16-13(17)9-15-14(18)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXRDVINMUQTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)

![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)
